N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide
CAS No.: 921787-43-1
Cat. No.: VC6549166
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921787-43-1 |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 352.41 |
| IUPAC Name | N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-2-sulfonamide |
| Standard InChI | InChI=1S/C19H16N2O3S/c1-21-18-9-7-16(10-15(18)12-19(21)22)20-25(23,24)17-8-6-13-4-2-3-5-14(13)11-17/h2-11,20H,12H2,1H3 |
| Standard InChI Key | DKWLIMCWXKWMLN-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereoelectronic Properties
N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide possesses the molecular formula C₁₉H₁₆N₂O₃S and a molecular weight of 352.41 g/mol. Its IUPAC name—N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-2-sulfonamide—reflects the integration of a methyl-substituted indolinone moiety linked via a sulfonamide bridge to a naphthalene ring. The stereoelectronic profile arises from:
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Indolinone core: The 2-oxoindoline system introduces hydrogen-bonding capacity through its lactam group, while the N-methyl substitution enhances lipophilicity.
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Naphthalene sulfonamide: The sulfonamide group (-SO₂NH-) provides strong electron-withdrawing effects, and the naphthalene system contributes π-π stacking potential.
The Standard InChIKey (DKWLIMCWXKWMLN-UHFFFAOYSA-N) confirms the compound’s unique stereochemistry.
Comparative Analysis with Structural Analogs
Modifying the indolinone N-alkyl group significantly alters physicochemical properties. For example, replacing the methyl group with ethyl (as in N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide) reduces molecular weight to 296.39 g/mol and increases steric bulk, potentially affecting target binding .
| Property | N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide | N-(1-ethyl-2-oxoindolin-5-yl)-2-methylpropane-1-sulfonamide |
|---|---|---|
| Molecular Formula | C₁₉H₁₆N₂O₃S | C₁₄H₂₀N₂O₃S |
| Molecular Weight (g/mol) | 352.41 | 296.39 |
| Key Structural Features | Naphthalene sulfonamide, methyl-indolinone | Branched sulfonamide, ethyl-indolinone |
| Bioactivity Potential | Antimicrobial, anticancer (hypothesized) | Underexplored |
Synthesis and Characterization
Analytical Characterization
Rigorous structural validation employs:
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FTIR Spectroscopy: Confirms sulfonamide (S=O asym/sym stretches ~1360 cm⁻¹ and 1150 cm⁻¹) and lactam (C=O stretch ~1680 cm⁻¹) .
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NMR Spectroscopy:
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Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 353.12 (calc. 353.09).
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Targets
Though direct studies are lacking, the structural duality of this compound suggests multiple mechanisms:
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Antimicrobial Action: Sulfonamides inhibit dihydropteroate synthase (DHPS) in folate biosynthesis. The naphthalene group may enhance bacterial membrane penetration.
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Anticancer Potential: Indolinone derivatives exhibit kinase inhibition (e.g., VEGF-R2, CDK2). Molecular docking predicts strong binding to BRCA2 (ΔG ≈ -7.99 kcal/mol in analogs) .
Cytotoxicity and Selectivity Trends
A structure-activity relationship (SAR) study of analogous Schiff bases revealed:
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Electron-Withdrawing Substituents: Nitro or chloro groups at the ortho position enhance cytotoxicity (IC₅₀ = 4.25–5.00 µM) .
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Selectivity Indices (SI): Optimal SI > 10 (e.g., 11.46 for compound 3i) , suggesting that methyl substitution in N-(1-methyl-2-oxoindolin-5-yl)naphthalene-2-sulfonamide may improve cancer cell specificity.
Computational and Molecular Modeling
Docking Studies with BRCA2
While no direct simulations exist for this compound, analogous sulfonamides show strong affinity for BRCA2’s DNA-binding domain (PDB: 3UV7). Key interactions include:
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Hydrogen Bonds: Sulfonamide oxygen with Arg2501 (2.1 Å).
ADMET Predictions
In silico profiling using SwissADME predicts:
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Lipophilicity: LogP = 2.8 (moderate permeability).
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Solubility: -5.1 LogS (poor aqueous solubility).
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Drug-Likeness: 2 violations of Lipinski’s rules (MW > 500, RB > 10).
Future Research Directions
Synthesis Optimization
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Green Chemistry Approaches: Microwave-assisted synthesis or biocatalytic methods to improve yield beyond 80%.
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Derivatization: Introduce fluorinated or glycosylated groups to modulate solubility.
Biological Evaluation Priorities
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In Vitro Screening: Prioritize panels against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer lines.
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Mechanistic Studies: Transcriptomic profiling to identify kinase or protease targets.
Formulation Strategies
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Nanoparticulate Delivery: PEGylated liposomes to address solubility limitations.
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Prodrug Design: Esterase-activated prodrugs for targeted release.
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